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molecular formula C14H11BrN2OS B8738829 5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine

5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine

Cat. No. B8738829
M. Wt: 335.22 g/mol
InChI Key: RLGQZKMWEFZOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To an ice-cold suspension of (3-benzyloxy-5-bromo-phenyl)thiourea (372 g, 1.10 mol) in acetonitrile (6 L) was added dropwise a solution of bromine (65 mL 1.26 mol in 50 mL acetonitrile) over a period of 30 min. The reaction mixture was stirred for 30 min at 0-5° C. then slowly allowed to come to rt, whereby a solid precipitated out. The resulting mixture was stirred at rt for 1 h. After completion of reaction (by TLC), the solid was filtered off and washed extensively with hexane (2×3 L). The solid residue was taken up in ice water, basified with aq. NH3 (pH 10-12) and stirred for 30 min at 5-10° C. The resulting solid was filtered off washed with water and dried under high vacuum to obtain the desired product (216 g, 59%). 1H-NMR (DMSO-d6): δ 5.12 (s, 2H), 6.92 (d, J=2.40 Hz, 1H), 6.98 (d, J=2.0 Hz, 1H), 7.30-7.45 (m, 5H) and 7.69 (br s, 2H). LCMS: 334.79 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-benzyloxy-5-bromo-phenyl)thiourea
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([NH:16][C:17]([NH2:19])=[S:18])[CH:12]=[C:13]([Br:15])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrBr>C(#N)C>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([Br:15])[C:12]2[S:18][C:17]([NH2:19])=[N:16][C:11]=2[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(3-benzyloxy-5-bromo-phenyl)thiourea
Quantity
372 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)Br)NC(=S)N
Name
Quantity
6 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to rt
CUSTOM
Type
CUSTOM
Details
whereby a solid precipitated out
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed extensively with hexane (2×3 L)
STIRRING
Type
STIRRING
Details
stirred for 30 min at 5-10° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C2=C(N=C(S2)N)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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